BenchChemオンラインストアへようこそ!

GW779439X

Antibiotic Adjuvant MRSA MIC Reduction

GW779439X is the definitive chemical probe for antibiotic adjuvant research—a pyrazolopyridazine that inhibits S. aureus PASTA kinase Stk1 and uniquely potentiates β-lactams against MRSA, reducing oxacillin MIC by up to 512-fold and crossing clinical resistance breakpoints. Unlike generic CDK or AURKA inhibitors, its methylpiperazine-bearing scaffold and resolved co-crystal structure (PDB 9YMT) make it the only validated benchmark for SAR-driven Stk1 inhibitor optimization. With dual anticancer activity (AGP-01 IC₅₀ = 0.57 μM) via AURKA/caspase-3/7, GW779439X serves as a multi-application positive control for HTS, checkerboard synergy assays, and oncology cross-screening programs.

Molecular Formula C22H21F3N8
Molecular Weight 454.5 g/mol
Cat. No. B1672478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW779439X
SynonymsGW779439X; 
Molecular FormulaC22H21F3N8
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
InChIInChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
InChIKeyZOTNSCLLJKXGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW779439X: A Dual-Target Pyrazolopyridazine for Antibiotic Adjuvant and Anticancer Research


GW779439X (CAS 551919-98-3) is a pyrazolopyridazine compound that functions as a dual-target kinase inhibitor. Initially developed as a cyclin-dependent kinase (CDK) inhibitor, its primary mechanism of action in antibacterial applications involves inhibiting the bacterial serine/threonine kinase Stk1 (a PASTA kinase) in Staphylococcus aureus, thereby sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics [1]. In eukaryotic systems, it also inhibits Aurora kinase A (AURKA), inducing apoptosis via the caspase-3/7 pathway, and has demonstrated antiproliferative effects in cancer cell lines [2][3]. This dual-activity profile makes it a unique tool compound for research in both antimicrobial resistance and oncology.

Why GW779439X Cannot Be Interchanged with Standard Kinase Inhibitors in Antibiotic Adjuvant Research


Generic substitution fails for GW779439X because it is a repurposed human kinase inhibitor whose primary, experimentally-validated value lies in its off-target activity against the bacterial kinase Stk1. While structurally related to compounds like CAF078 and derived from a CDK4 inhibitor scaffold, its specific molecular features—particularly the methylpiperazine moiety—are crucial for its unique ability to potentiate β-lactam antibiotics in MRSA [1]. Unlike direct antibiotics or other PASTA kinase inhibitors, GW779439X acts as a resistance breaker, reversing the MRSA phenotype and crossing clinical breakpoints from resistant to sensitive [2][3]. Substituting it with a standard CDK or AURKA inhibitor would fail to replicate this antibacterial potentiation, as the dual specificity and the precise scaffold geometry are critical for Stk1 inhibition and the subsequent reversal of β-lactam resistance [1].

GW779439X Quantitative Differentiation Evidence: Head-to-Head Comparisons and Key Datasets


MIC Reduction: GW779439X's Potentiation of Oxacillin Against MRSA

GW779439X significantly potentiates the activity of the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). A key study demonstrated that the addition of GW779439X increased the susceptibility of MRSA strains to oxacillin by up to 512-fold, effectively reversing the resistant phenotype and crossing the clinical breakpoint from resistant to sensitive [1][2]. In contrast, without GW779439X, the comparator strains exhibited high MIC values characteristic of resistance.

Antibiotic Adjuvant MRSA MIC Reduction

Scaffold Optimization: GW779439X vs. Its Derivative CAF078 for Improved Selectivity and Potency

GW779439X serves as the essential starting scaffold for the development of more selective and less toxic bacterial kinase inhibitors. A structure-guided medicinal chemistry effort used GW779439X as the 'hit' compound to create the derivative CAF078. This derivative, in which a cyano group replaces the trifluoromethyl group of GW779439X, retained the ability to completely inhibit bacterial growth at submicromolar concentrations [1][2]. This optimization was necessary because GW779439X, originally a CDK4 inhibitor, failed clinical progression due to high toxicity and low specificity, which the derivatives aimed to improve [1][2].

Structure-Activity Relationship Scaffold Optimization Stk1 Selectivity

Structural Selectivity: The Essential Role of the Methylpiperazine Moiety in GW779439X

The potentiation of β-lactam antibiotics by GW779439X is strictly dependent on specific structural features. Research explicitly demonstrates that the presence and precise orientation of the methylpiperazine moiety on GW779439X are crucial for robust biochemical and microbiological activity [1][2]. Any modification or removal of this group dramatically reduces or eliminates its ability to inhibit Stk1 and synergize with β-lactams, differentiating it from other pyrazolopyridazine analogs that may lack this essential pharmacophore [1]. A high-resolution X-ray crystallography structure of GW779439X bound to Stk1 further confirms its specific binding mode [3].

Structure-Activity Relationship Stk1 Binding Pharmacophore

Functional Class Distinction: Antibiotic Adjuvant vs. Direct Antibiotic Activity

GW779439X's value proposition is as an 'antibiotic adjuvant' or 'resistance breaker,' not a direct antimicrobial. It inhibits the Stk1 kinase, which is required for BlaR1-mediated broad-spectrum β-lactam resistance [1][2]. By blocking Stk1, GW779439X prevents the stabilization of BlaR1 on the membrane, thereby disrupting the signal transduction that leads to mecA expression and β-lactam resistance [2]. Consequently, GW779439X shows minimal direct antibacterial activity on its own (as indicated by its failure as a standalone drug), but its primary effect is to reduce the MIC of partner β-lactams (e.g., oxacillin) by 2- to 512-fold [3]. This functional class is distinct from direct-acting antibiotics like vancomycin or daptomycin, which kill bacteria independently, and from β-lactamase inhibitors like clavulanic acid, which target enzymes that degrade β-lactams.

Antibiotic Adjuvant Resistance Breaker Mechanism of Action

GW779439X: Validated Research and Industrial Application Scenarios


Antibiotic Adjuvant Discovery and Mechanism-of-Action Studies in MRSA

GW779439X serves as a critical chemical probe and positive control in research aimed at discovering or validating new antibiotic adjuvants. Given its well-characterized ability to reduce the MIC of oxacillin by up to 512-fold against MRSA strains [1], it is the ideal reference compound for high-throughput screening (HTS) campaigns seeking new 'resistance breakers' that potentiate β-lactams. Its established mechanism—inhibition of the Stk1 kinase and disruption of BlaR1-mediated resistance signaling [2][3]—provides a benchmark for validating target engagement and downstream effects for novel Stk1 inhibitor candidates. It is particularly useful in checkerboard assays and time-kill studies to quantify synergistic interactions.

Structure-Based Drug Design and Scaffold Optimization for Selective Stk1 Inhibitors

Procurement of GW779439X is essential for medicinal chemistry programs focused on improving the selectivity and reducing the toxicity of Stk1 inhibitors. As the validated hit compound for the CAF078 derivative series [1][2], GW779439X provides the essential scaffold and baseline for SAR studies. Researchers can use it to benchmark the activity of new analogs in biochemical (Stk1 inhibition) and microbiological (MIC reduction) assays. Furthermore, the high-resolution crystal structure of GW779439X bound to Stk1 (PDB ID: 9YMT) provides atomic-level detail on its binding mode, enabling structure-guided design of derivatives that retain or improve upon its ability to inhibit Stk1 while minimizing off-target interactions with human kinases [3].

Dual-Target Kinase Inhibition Studies in Oncology and Antimicrobial Resistance

GW779439X is uniquely positioned for studies exploring the intersection of cancer biology and infectious disease. Its dual activity as an inhibitor of both bacterial Stk1 and human AURKA allows it to be used as a tool compound in research models where both pathways are relevant. For example, it can be used to investigate the potential of repurposed kinase inhibitors as both anticancer agents (where it induces apoptosis in gastric cancer cell lines via AURKA inhibition [1]) and antimicrobial adjuvants. Its growth inhibition of the AGP-01 cell line (IC50 = 0.57 μM) provides a quantitative benchmark for its anticancer activity [2], making it a valuable control in comparative studies with other AURKA or CDK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW779439X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.